2-(3-Aminooxetan-3-yl)acetic acid

Description

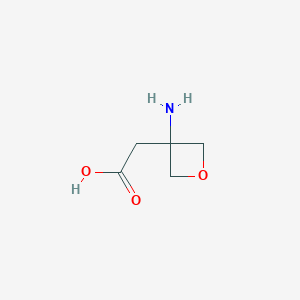

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminooxetan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(1-4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDQOMXRJMVQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Aminooxetan 3 Yl Acetic Acid and Its Derivatives

Synthesis of the 2-(3-Aminooxetan-3-yl)acetic Acid Core

The direct synthesis of this compound involves constructing the 3,3-disubstituted oxetane ring, a significant synthetic hurdle. A common strategy involves the use of protecting groups for the amine functionality to prevent side reactions and to facilitate purification.

A plausible synthetic pathway begins with a precursor containing the core oxetane structure. For instance, a protected version such as 2-(3-(((benzyloxycarbonyl)amino)oxetan-3-yl)acetic acid or its tert-butoxycarbonyl (Boc) analogue serves as a key intermediate. researchgate.netcognitoedu.org The synthesis of such an intermediate might involve the cyclization of a suitably functionalized acyclic precursor, such as a protected amino diol. acs.org For example, a common route involves the saponification of the corresponding methyl or ethyl esters, which are often prepared first. fluorochem.co.uk However, care must be taken as some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon storage or heating. fluorochem.co.uk

A general synthetic scheme for a protected version of the target molecule can be summarized in three main stages:

Protection of the Amine: An appropriate aminoprotecting group, such as Boc or Cbz (benzyloxycarbonyl), is installed on a precursor molecule.

Oxetane Ring Formation: The crucial four-membered ring is constructed, often through an intramolecular cyclization.

Introduction of the Acetic Acid Moiety: The acetic acid side chain is introduced, for example, by alkylation with a bromoacetate (B1195939) derivative followed by hydrolysis.

Table 2: Key Protected Intermediates in the Synthesis of this compound

| Compound Name | Protecting Group | CAS Number | Molecular Formula | Reference |

|---|---|---|---|---|

| 2-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)acetic acid | Boc | 1221715-78-1 | C₁₀H₁₇NO₅ | researchgate.net |

| 2-(((Benzyloxy)carbonyl)amino)-2-(oxetan-3-yl)acetic acid | Cbz | 1260642-83-8 | C₁₃H₁₅NO₅ |

Carboxylic Acid Derivatization Routes

Once the protected this compound core is synthesized, the carboxylic acid group serves as a handle for further functionalization. These derivatization reactions are essential for incorporating the amino acid into larger molecules, such as peptides or drug candidates.

A common derivatization is the formation of esters or amides. For example, the carboxylic acid can be reacted with an alcohol or an amine using standard coupling reagents. In one documented synthesis, 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid was reacted with 2-bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethan-1-one to form an ester linkage. researchgate.netcognitoedu.org This reaction is a key step in the synthesis of more complex bioactive molecules. researchgate.netcognitoedu.org The activation of the carboxylic acid, often with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS), forms a transient O-acylisourea intermediate that is highly reactive towards nucleophiles. This allows for the efficient formation of amide bonds under mild conditions.

Introduction of the Amino Moiety at the Oxetane C-3 Position

The installation of an amino group at the C-3 position of the oxetane ring is a critical step in the synthesis of the target compound. Researchers have explored several methods to achieve this, including rearrangement reactions and direct aminations.

Curtius Rearrangement Applications

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines. wikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to an isocyanate, with subsequent hydrolysis or reaction with a nucleophile to yield the desired amine or a protected form. wikipedia.org

This rearrangement has been successfully applied in the synthesis of protected amino-oxetane derivatives. In one example, an oxetane-containing carboxylic acid was converted to a Boc-protected amino-oxetane. nih.gov The process involves treating the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine (B128534) and tert-butanol, which traps the intermediate isocyanate as a Boc-protected amine. nih.gov This approach is valuable as it provides access to aryl amino-oxetane scaffolds that can serve as bioisosteres for benzamides. nih.gov The general utility of the Curtius rearrangement is also noted in the synthesis of various β-amino acid species. beilstein-journals.org

A typical reaction sequence is outlined below:

| Step | Description | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Carboxylic acid to acyl azide | Diphenylphosphoryl azide (DPPA), triethylamine (Et3N) | Acyl azide intermediate |

Amination Reactions in Oxetane Synthesis

Direct amination reactions provide an alternative pathway to introduce the amino functionality onto the oxetane ring. A variety of methods have been developed, often starting from 3-oxetanone (B52913) or its derivatives.

One notable method is the Strecker synthesis, which involves the reaction of 3-oxetanone with an amine and a cyanide source to form an α-amino nitrile. beilstein-journals.orgethz.ch Subsequent hydrolysis of the nitrile group under basic conditions, which are tolerated by the oxetane ring, yields the corresponding amino acid.

Another innovative approach involves the use of photoredox and nickel cross-coupling catalysis to synthesize 3-aryl-3-aminooxetanes from amino acids. beilstein-journals.org This method proceeds via an oxidative decarboxylation to generate an aminooxetanyl radical. beilstein-journals.org

Furthermore, the synthesis of 3-aminooxetanes has been achieved through the condensation of 3-oxetanone with tert-butylsulfinamide, followed by further transformations. researchgate.net Direct hydrative amination of activated alkynes has also been reported as a practical method for preparing α-amino acid derivatives under mild conditions, suggesting a potential, though not directly demonstrated, route for this class of compounds. nih.gov

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors, including 3-oxetanone and protected amino-oxetane scaffolds.

Preparation of 3-Oxetanone Derivatives

3-Oxetanone is a versatile and crucial building block for the synthesis of many oxetane derivatives. beilstein-journals.orgresearchgate.net It is a commercially available liquid that serves as a precursor for a wide range of substitutions at the 3-position. sigmaaldrich.comwikipedia.org

For laboratory and industrial-scale needs, several synthetic routes to 3-oxetanone have been established. A common method involves the oxidation of 3-oxetanol. atlantis-press.com One specific protocol describes the use of N-chlorosuccinimide in the presence of a catalytic amount of N-tert-butylbenzenesulfinamide. chemicalbook.com Another approach is the gold-catalyzed oxidative cyclization of propargyl alcohol. beilstein-journals.orgresearchgate.net

| Starting Material | Reagents/Catalyst | Product | Yield |

| 3-Oxetanol | N-chlorosuccinimide, N-tert-butylbenzenesulfinamide | 3-Oxetanone | 93% chemicalbook.com |

| Propargyl alcohol | Au(I) catalyst | 3-Oxetanone | Not specified researchgate.net |

Routes to Protected Amino-Oxetane Scaffolds

Protecting the amino group is a common strategy to facilitate subsequent chemical transformations. Various protected amino-oxetane scaffolds have been synthesized as precursors to the final product.

One route involves the synthesis of a protected primary aminooxetane from a triflate precursor. The triflate is displaced by an azide, followed by hydrogenolysis of the azide and in situ protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to give the Boc-protected amine in good yields. acs.org

The synthesis of 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid has also been reported as a key intermediate in the preparation of more complex molecules. researchgate.netasianpubs.org This intermediate can be synthesized and then used in subsequent coupling reactions. For instance, it has been reacted with 2-bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethan-1-one to form an ester, which then undergoes cyclization. researchgate.netasianpubs.org

Scalability and Efficiency of Synthetic Protocols

The feasibility of producing this compound and its derivatives on a larger scale is a critical consideration for practical applications. Several of the synthetic methods reported demonstrate good scalability and efficiency.

For example, a two-step, modular, and robust method for constructing oxetane-containing amide bioisosteres starting from the readily available oxetan-3-one has been described as scalable. nih.govresearchgate.net The synthesis of 2-sulfonyl oxetanes has been successfully performed on a gram scale. acs.org Similarly, the enzymatic hydrolysis of an oxetane ester to the corresponding carboxylic acid was also achieved on a gram scale with excellent yield. acs.org

The synthesis of 3-oxetanone itself has been shown to be scalable up to a 100-gram scale, ensuring a reliable supply of this key intermediate. beilstein-journals.org The basic hydrolysis of nitriles to form amino acids has also been noted as an efficient and scalable method that avoids the undesirable ring-opening of the oxetane that can occur under acidic conditions. These examples highlight that the synthetic routes to key intermediates and the methodologies for functional group introduction are amenable to scale-up, which is crucial for the broader application of these compounds.

Post-Synthetic Modifications and Derivatization Strategies

The unique structural arrangement of this compound, featuring a sterically constrained quaternary center that holds both an amino and a carboxymethyl group, presents a valuable scaffold for medicinal chemistry and drug discovery. The oxetane ring imparts desirable physicochemical properties such as improved solubility and metabolic stability, while the bifunctional nature of the amino acid moiety allows for diverse derivatization pathways. Post-synthetic modifications of this scaffold are crucial for exploring chemical space and developing novel molecular entities. These modifications typically involve selective reactions at the amino and carboxylic acid groups, as well as using the entire molecule as a building block for more complex structures.

Amide Coupling Reactions

The primary amino group of this compound and its derivatives is a key handle for elaboration through amide bond formation, a cornerstone reaction in medicinal chemistry. To achieve selective amide coupling, the carboxylic acid moiety is typically protected, often as an ester, while the amino group is reacted with a variety of carboxylic acids. Conversely, the amino group can be protected to allow the carboxylic acid to participate in amide bond formation with various amines.

Standard peptide coupling reagents are effectively employed for these transformations. For instance, after deprotection of a precursor amine, coupling with various carboxylic acids can be achieved in the presence of catalysts like propylphosphonic anhydride (B1165640) (T3P). researchgate.netasianpubs.org This method has been successfully used to synthesize a series of N-substituted amide derivatives with good yields, often within a short reaction time. researchgate.netasianpubs.org

In a different strategic approach, the carboxylic acid function of a protected this compound derivative, such as the N-Boc or N-Cbz protected versions, can be activated and coupled with amines. researchgate.net Common coupling agents for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). This strategy is fundamental for incorporating the oxetane-containing amino acid scaffold into peptide chains, creating peptide analogues with unique conformational constraints.

Table 1: Examples of Amide Coupling Reactions

| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product Type | Ref |

|---|---|---|---|---|

| 3-(Aminomethyl)oxetane-3-amine derivative | Various carboxylic acids | T3P | N-acyl amide derivatives | researchgate.netasianpubs.org |

| N-Cbz-2-(3-aminooxetan-3-yl)acetic acid | 2-Bromo-1-arylethan-1-one | N/A (Esterification first) | Ester intermediate for heterocycle synthesis | researchgate.netasianpubs.org |

Functionalization of the Carboxylic Acid and Amino Groups

The dual functionality of this compound allows for orthogonal chemical manipulations of its amino and carboxylic acid groups, which is essential for its use as a versatile building block.

Functionalization of the Amino Group: The primary amino group is typically protected during synthetic sequences to prevent unwanted side reactions. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.net The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under neutral and basic conditions, allowing for manipulations of the carboxylic acid group. It can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA), to liberate the free amine for subsequent reactions like amide coupling. The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to a range of conditions but can be removed by catalytic hydrogenation (debenzylation), a mild method that preserves other functional groups. researchgate.net

Functionalization of the Carboxylic Acid Group: The carboxylic acid is a versatile handle for introducing a variety of functional groups. It can be readily converted into esters, such as methyl or ethyl esters, by reaction with the corresponding alcohol under acidic conditions. googleapis.com This not only protects the carboxylic acid but also modifies the polarity and solubility of the molecule.

A significant aspect of the reactivity of the carboxylic acid in oxetane-containing systems is its propensity for intramolecular cyclization. Studies have shown that many oxetane-carboxylic acids can be unstable, particularly upon heating or during storage, and may isomerize into bicyclic lactones. acs.org This transformation involves the intramolecular attack of the carboxylate anion on one of the methylene (B1212753) carbons of the oxetane ring, leading to ring-opening and formation of a more stable six-membered lactone. This inherent reactivity must be considered during synthesis and purification, as it can significantly impact reaction yields. acs.org However, this tendency can also be exploited to synthetically access novel lactone scaffolds. acs.org

Formation of Complex Heterocyclic Systems Incorporating the Oxetane Core

A notable example is the synthesis of imidazole (B134444) derivatives. researchgate.netasianpubs.org In a multi-step sequence, N-Cbz-protected this compound is first reacted with a substituted 2-bromoethanone derivative. researchgate.netasianpubs.org This step results in the formation of an ester by alkylation of the carboxylic acid. researchgate.netasianpubs.org The resulting ester intermediate is then treated with ammonium (B1175870) acetate (B1210297), which facilitates a cyclization reaction to form the imidazole ring. researchgate.netasianpubs.org The final step involves the removal of the Cbz protecting group to yield the target 3-((4-aryl-1H-imidazol-2-yl)methyl)oxetan-3-amine. researchgate.netasianpubs.org This synthetic route demonstrates how the simple amino acid scaffold can be transformed into a significantly more complex heterocyclic structure, which was subsequently used to generate a library of antibacterial agents. researchgate.netasianpubs.org The incorporation of the oxetane moiety is a key feature of these novel compounds, highlighting the value of this compound as a precursor for complex molecule synthesis in drug discovery programs. researchgate.netasianpubs.orgacs.org

Mechanistic Investigations and Reactivity of the 2 3 Aminooxetan 3 Yl Acetic Acid Moiety

Ring Strain and Its Influence on Reactivity

The oxetane (B1205548) ring possesses a substantial ring strain of approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgresearchgate.net This is a consequence of its endocyclic angles being significantly distorted from the ideal tetrahedral angle of 109.5°. beilstein-journals.org For comparison, this value is comparable to the ring strain in oxiranes (three-membered rings) at 27.3 kcal/mol, and considerably greater than that in tetrahydrofurans (five-membered rings) at 5.6 kcal/mol. beilstein-journals.org

This high degree of ring strain renders oxetanes more reactive than their larger cyclic ether counterparts, particularly towards ring-opening reactions. wikipedia.orgresearchgate.net Although less reactive than the highly strained epoxides, oxetanes are susceptible to cleavage under mildly acidic conditions. wikipedia.orgnih.gov The strain energy provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring. beilstein-journals.org The stability of the oxetane ring is also influenced by its substitution pattern; disubstituted oxetanes, particularly those substituted at the 3-position, generally exhibit greater chemical stability than monosubstituted versions. researchgate.netnih.govacs.org

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Oxirane | 3 | 27.3 beilstein-journals.org |

| Oxetane | 4 | 25.5 beilstein-journals.org |

| Tetrahydrofuran | 5 | 5.6 beilstein-journals.org |

Inductive Effects of the Oxetane Oxygen Atom on Molecular Properties

The oxygen atom within the oxetane ring exerts a powerful electron-withdrawing inductive effect. nih.govacs.org This effect propagates through the short sigma-bonding framework to the substituents on the ring. acs.org For a molecule like 2-(3-aminooxetan-3-yl)acetic acid, this has two primary consequences:

Decreased Basicity of the Amino Group: The inductive effect of the oxetane oxygen significantly reduces the basicity (pKaH) of an amino group attached to the ring. It has been demonstrated that an oxetane ring placed alpha to an amine can lower its pKaH by approximately 2.7 units. nih.govacs.org This makes the amine roughly 500 times less basic. acs.org

Increased Acidity of the Carboxylic Acid Group: Conversely, the electron-withdrawing nature of the oxetane ring is expected to increase the acidity (lower the pKa) of the appended carboxylic acid group by stabilizing the resulting carboxylate anion.

These electronic modifications are crucial in medicinal chemistry, where tuning the pKa of functional groups can improve a drug candidate's physicochemical properties. acs.orgresearchgate.net

Intramolecular Isomerization Pathways of Oxetane-Carboxylic Acids

Recent studies have revealed that many oxetane-carboxylic acids are prone to instability, undergoing intramolecular isomerization. acs.orgnih.govenamine.net

A significant pathway for the degradation of oxetane-carboxylic acids is their isomerization into cyclic esters known as lactones. acs.orgnih.gov This transformation can occur spontaneously during storage at room temperature or can be accelerated by gentle heating. acs.orgenamine.netresearchgate.net The reaction involves an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto one of the oxetane ring's carbon atoms, leading to ring-opening and the formation of a more stable lactone ring. acs.orgic.ac.uk For instance, several oxetane-carboxylic acids have been observed to isomerize into the corresponding β-lactones when heated in a dioxane/water mixture. acs.org This inherent instability is a critical consideration in the synthesis and handling of these compounds, as it can significantly impact reaction yields. nih.govenamine.net

The stability of the oxetane ring and the kinetics of its isomerization are highly dependent on the substitution pattern. nih.govacs.org

General Stability: As a rule, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns. nih.govacs.org This increased stability is a key reason for their frequent use in medicinal chemistry. acs.org

Thorpe-Ingold Effect: The presence of gem-disubstitution at the C3 position, as in the this compound moiety, can influence the rate of intramolecular cyclization reactions. This phenomenon, known as the Thorpe-Ingold effect, suggests that gem-dialkyl groups on a carbon chain can accelerate ring-closing reactions by altering the bond angles and bringing the reactive groups into closer proximity. almerja.comlucp.net While often discussed in the context of ring formation, these principles can also affect the stability and reactivity of existing rings. A slower cyclization rate due to a reduced Thorpe-Ingold effect has been noted in systems with less substitution. acs.orgnih.gov

Electronic Effects of Substituents: Computational studies on substituted oxetane-carboxylic acids have shown that the energy barrier for isomerization can be altered by substituents. For example, replacing hydrogen atoms on the oxetane's methylene (B1212753) groups with electron-withdrawing trifluoromethyl (CF3) groups significantly increases the activation energy for lactone formation, thereby inhibiting the isomerization. In contrast, methyl (CH3) groups have a much weaker inhibitory effect. ic.ac.uk

| Substituent (R') on Oxetane Methylene | Relative Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|

| H | 27.0 ic.ac.uk |

| CH₃ | 29.1 ic.ac.uk |

| CF₃ | 39.6 ic.ac.uk |

The isomerization of a chiral oxetane-carboxylic acid to a lactone is an intramolecular process that proceeds via a defined transition state, which has significant stereochemical consequences. The reaction is believed to occur through an SN2-type mechanism. Computational modeling suggests that the process involves proton transfer from the carboxylic acid to the oxetane oxygen, followed by a backside nucleophilic attack from the carboxylate onto a ring carbon. ic.ac.ukrogue-scholar.org This backside attack dictates that the reaction proceeds with inversion of configuration at the carbon center being attacked. rogue-scholar.org Therefore, the stereochemistry of the resulting lactone product is directly dependent on the stereochemistry of the starting oxetane-carboxylic acid.

Nucleophilic Ring-Opening Reactions of Oxetanes

The ring strain inherent in oxetanes makes them susceptible to ring-opening by various nucleophiles. beilstein-journals.orgacs.org These reactions are a cornerstone of oxetane reactivity and are often facilitated by acid catalysis. beilstein-journals.orgresearchgate.netmagtech.com.cn

The regioselectivity of the ring-opening is a key consideration and is governed by both steric and electronic factors. magtech.com.cn

Under Basic or Neutral Conditions: Strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn

Under Acidic Conditions: In the presence of an acid catalyst, the oxetane oxygen is first protonated. This activation allows weaker nucleophiles to attack. The regioselectivity can shift, with the nucleophile attacking the more substituted carbon atom if that position can better stabilize the partial positive charge that develops in the SN1-like transition state. magtech.com.cn However, for 3,3-disubstituted oxetanes like the one in this compound, nucleophilic attack would occur at the C2 or C4 positions.

It is important to note that the presence of internal nucleophiles, such as the amino group in the title compound, can lead to a higher propensity for ring-opening, especially under acidic conditions. nih.govacs.org This can be a potential pathway for instability or can be harnessed for synthetic transformations. nih.gov

Formation of Reactive Intermediates

The reactivity of the oxetane ring is largely governed by its inherent ring strain, which is comparable to that of cyclobutane (B1203170) (26.4 kcal mol⁻¹) and azetidine (B1206935) (25.2 kcal mol⁻¹). researchgate.net This strain can be harnessed to facilitate ring-opening reactions or to generate reactive intermediates under appropriate conditions. For the this compound moiety, several types of reactive intermediates can be envisaged.

Under photoredox catalysis conditions, for instance, related 3-aryl-oxetane-3-carboxylic acids have been shown to be suitable precursors for tertiary benzylic oxetane radicals. These radicals can then participate in further carbon-carbon bond-forming reactions. It is plausible that the this compound scaffold could undergo similar transformations, potentially through decarboxylation to generate a tertiary radical at the 3-position of the oxetane ring.

Furthermore, studies on oxetane sulfonyl fluorides have demonstrated that these compounds can be activated under mild thermal conditions (e.g., 60 °C) to generate reactive intermediates that couple with a wide array of nucleophiles. acs.orgnih.gov This activation proceeds through an unusual dehydrofluorosulfonylation (deFS) pathway. acs.org While the parent compound is an amino acid, derivatization of the amino group could allow for the formation of analogous reactive species, expanding its synthetic utility. The presence of the carboxylic acid and amino group on the same carbon atom as the oxetane ring adds complexity and potential for unique reactivity, such as intramolecular cyclizations or rearrangements, although some oxetane-carboxylic acids have been noted for their instability and tendency to isomerize into lactones upon heating. acs.org

Role in Biological Activity and Synthetic Utility

The this compound scaffold is a valuable building block in medicinal chemistry and organic synthesis. The oxetane ring is often used as a bioisostere for gem-dimethyl groups, improving physicochemical properties such as solubility and metabolic stability without significantly increasing lipophilicity. acs.orgnih.gov The rigid, saturated structure of the oxetane ring is more resistant to metabolic degradation by enzymes like cytochrome P450 compared to more flexible acyclic ethers.

Synthetic Utility:

The primary synthetic utility of this compound and its protected derivatives lies in its role as a constrained amino acid analogue for incorporation into peptides and other complex molecules. ethz.ch The amino and carboxylic acid functionalities serve as handles for standard peptide coupling and other derivatization reactions. For example, the Boc-protected version, 2-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)acetic acid, is frequently used in the synthesis of novel compounds. researchgate.netasianpubs.org

A key synthetic application involves using the compound as a precursor for more complex heterocyclic systems. For instance, it has been reacted with 2-bromo-1-[4-(trifluoromethoxy)phenyl]-ethanone and subsequently cyclized with ammonium (B1175870) acetate (B1210297) to form imidazole (B134444) derivatives with potential antibacterial activity. researchgate.netasianpubs.orggrafiati.com This demonstrates its utility as a scaffold for constructing molecules with desired biological functions.

Role in Biological Activity:

While the biological activity of the parent compound itself is not extensively documented, its incorporation into larger molecules is critical for their function. The oxetane moiety confers structural rigidity, which can lock a molecule into a specific conformation required for binding to a biological target, such as an enzyme or receptor. acs.org This pre-organization can lead to enhanced binding affinity and selectivity. Derivatives of oxetane-containing compounds have shown promise as antiviral and anticancer agents. Furthermore, oxetane δ-amino acid scaffolds have been used to generate libraries of oxadiazoles (B1248032) and triazoles for drug discovery. acs.org The constrained nature of the amino acid is also valuable in creating peptidomimetics to replace metabolically labile amide bonds.

Comparative Reactivity with Analogous Cyclic Systems (e.g., Azetidines, Cyclobutanes)

The reactivity of the oxetane in this compound is best understood by comparing it to other four-membered rings like azetidines (nitrogen analogue) and cyclobutanes (all-carbon analogue).

The primary driver for the reactivity of these small rings is their significant strain energy. researchgate.net However, the presence of a heteroatom (oxygen in oxetanes, nitrogen in azetidines) introduces polarity and a site for coordination, distinguishing their chemistry from that of cyclobutanes.

Key Reactivity Comparisons:

| Feature | Oxetanes | Azetidines | Cyclobutanes |

| Ring Strain Energy | ~25.5 kcal/mol | ~25.2 kcal/mol researchgate.net | ~26.4 kcal/mol researchgate.net |

| Heteroatom Effects | The oxygen atom is a hydrogen bond acceptor and can be protonated or act as a Lewis base, activating the ring for nucleophilic attack. | The nitrogen atom is basic and nucleophilic. Its reactivity can be tuned by the substituent on the nitrogen (e.g., electron-withdrawing groups increase stability). researchgate.net | Lacks a heteroatom, making it less prone to polar reactions. Reactivity is dominated by radical pathways or transition-metal-catalyzed C-C bond activations. |

| Radical Stability | Tertiary benzylic oxetane radicals are less stable than non-strained analogues, which can favor productive reaction pathways over side reactions like dimerization. | Similar to oxetanes, strained azetidine radicals show enhanced reactivity. | Radicals are generally more stable than their strained heterocyclic counterparts, which can sometimes lead to unproductive reaction pathways. |

| Reactivity of Derivatives | Oxetane sulfonyl fluorides react under mild thermal conditions to generate reactive intermediates for coupling with nucleophiles. acs.orgnih.gov | Azetidine sulfonyl fluorides exhibit remarkably similar reactivity profiles to their oxetane counterparts, with only a slightly higher activation energy for the formation of the reactive intermediate. acs.orgnih.gov | Cyclobutane sulfonyl fluorides also undergo similar reactions with nucleophiles, demonstrating comparable reactivity to the heterocyclic analogues in this specific context. acs.orgnih.gov |

Role of 2 3 Aminooxetan 3 Yl Acetic Acid in Chemical Biology and Advanced Molecular Design

Bioisosteric Replacement Strategies in Molecular Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane (B1205548) ring, a core feature of 2-(3-aminooxetan-3-yl)acetic acid, serves as a versatile bioisostere for several common functional groups in drug molecules. nih.govresearchgate.net

The gem-dimethyl group is frequently incorporated into drug candidates to block metabolically susceptible sites. However, this often leads to an undesirable increase in lipophilicity. acs.org Oxetanes, particularly 3,3-disubstituted ones, have emerged as effective replacements for the gem-dimethyl moiety. nih.govacs.org This is due to their similar molecular volume, which allows them to occupy the same space while introducing polarity, thereby reducing lipophilicity and potentially improving metabolic stability. acs.orgu-tokyo.ac.jp The substitution of a gem-dimethyl group with an oxetane can enhance aqueous solubility from four to over 4000 times and often decreases the rate of metabolic degradation. researchgate.net

The oxetane ring is also a recognized bioisostere for the carbonyl group found in ketones, esters, and amides. nih.govacs.org Oxetanes share a similar ability to accept hydrogen bonds and have a comparable dipole moment and lone pair orientation to carbonyls. acs.orgbeilstein-journals.org A key advantage of using an oxetane in place of a carbonyl is its enhanced stability against enzymatic degradation and the prevention of epimerization at adjacent stereocenters. acs.orgacs.org While carbonyl compounds are susceptible to enzymatic attack, oxetane derivatives are generally more stable. acs.org

Modulation of Physicochemical Parameters by Oxetane Incorporation

The incorporation of an oxetane ring, as seen in this compound, can significantly and favorably alter the physicochemical properties of a molecule. nih.govacs.org These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of the oxygen atom in the oxetane ring imparts a significant increase in polarity compared to its carbocyclic analogue, cyclobutane (B1203170). nih.gov This increased polarity can lead to improved aqueous solubility and reduced lipophilicity, which are often desirable properties for drug candidates. nih.govnih.gov Furthermore, the three sp³-hybridized carbon atoms within the oxetane ring contribute to a greater three-dimensionality of the molecule. nih.govacs.org This "non-flat" characteristic is associated with higher target selectivity and improved pharmacokinetic and toxicity profiles. nih.gov

The oxetane ring exerts a potent inductive electron-withdrawing effect due to the electronegativity of the oxygen atom. nih.govacs.org This effect can significantly reduce the basicity (pKa) of nearby amine groups. acs.org Studies have shown that an oxetane placed alpha to an amine can lower its pKaH by approximately 2.7 units. nih.gov This ability to modulate the pKa of proximal amines is a valuable tool for medicinal chemists to fine-tune the ionization state of a drug molecule at physiological pH, which can impact its solubility, permeability, and target binding. acs.orgu-tokyo.ac.jp

Conformational Control and Rigidification in Bioactive Molecules

Data Tables

Table 1: Comparison of Physicochemical Properties

| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Ring |

| Polarity | Low | High | High acs.orgnih.gov |

| Lipophilicity | High acs.org | Low u-tokyo.ac.jp | Low acs.orgu-tokyo.ac.jp |

| Metabolic Stability | Can block metabolism acs.org | Susceptible to enzymatic attack acs.org | Generally stable acs.orgacs.org |

| Three-Dimensionality | Can increase | Planar | Increases three-dimensionality nih.govacs.org |

Table 2: Effect of Oxetane on Amine pKa

| Position of Oxetane Relative to Amine | Approximate Reduction in pKaH |

| Alpha (α) | 2.7 units nih.gov |

| Beta (β) | 1.9 units nih.gov |

| Gamma (γ) | 0.7 units nih.gov |

| Delta (δ) | 0.3 units nih.gov |

Integration into Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. acs.orgnih.gov The replacement of natural α-amino acids with conformationally constrained β-amino acids like this compound is a well-established strategy in this field. nih.gov These modified α/β-peptides often exhibit increased resistance to proteases and peptidases and possess greater conformational stability, which can facilitate more effective interactions with receptors and enzymes. nih.gov

The incorporation of the this compound moiety into peptide chains to create "oxetanyl peptides" has been achieved through various synthetic methodologies. acs.orgrsc.org Both solution-phase and solid-phase peptide synthesis (SPPS) have been successfully employed. rsc.org

A key strategy involves the use of standard peptide coupling techniques, making the synthesis amenable to a wide range of amino acid combinations. acs.org For instance, the oxetane fragment can be introduced into a growing peptide chain using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.org The synthesis of complex oxetanyl peptide surrogates has been accomplished in sequences that require minimal chromatographic purification of intermediates. acs.org Studies have demonstrated that the embedded amino oxetanyl fragments are stable under a variety of reaction conditions, including acidic, basic, reductive, and oxidative environments. acs.org

The rigid nature of the oxetane ring in this compound has a profound impact on the secondary structure of the resulting peptidomimetics. Conformational analyses using techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and molecular dynamics (MD) simulations have provided detailed insights into the structural preferences of these modified peptides. rsc.orgresearchgate.netresearchgate.net

Studies on β-hexapeptides where the backbone is constrained by cis-substituted oxetane rings have revealed the formation of well-defined left-handed helical structures. researchgate.net These helices are stabilized by a series of 10-membered hydrogen-bonded rings, a motif comparable to the β-turn in conventional peptides. researchgate.net The introduction of the oxetane moiety can induce turns in the peptide backbone, which is a critical feature for promoting the pre-organization required for efficient macrocyclization. rsc.org This conformational pre-organization brings the C- and N-termini of a linear peptide into close proximity, facilitating ring closure. rsc.org Furthermore, the incorporation of the oxetane can alter the local backbone conformation, in some cases causing an inversion of an amide bond to allow for stabilizing intra-peptide hydrogen bonds across a macrocycle. rsc.org

Applications in Enzyme Inhibition and Protein Interaction Studies

The unique structural and electronic properties of the oxetane ring make this compound and related compounds valuable scaffolds for the design of enzyme inhibitors and probes for studying protein interactions. The constrained conformation can orient key functional groups for optimal binding in an enzyme's active site.

Derivatives of 3-aminooxetane have shown significant promise as potent enzyme inhibitors. For example, α-amino-β-lactone (3-aminooxetan-2-one) derivatives are effective inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in inflammatory processes. researchgate.net These compounds have been shown to block the hydrolysis of fatty acid ethanolamides in inflammatory cells. researchgate.net The high ring strain of the β-lactone component of these molecules facilitates nucleophilic ring-opening, which is a key aspect of their mechanism of action. Another example includes an oxetane-containing sulphonamide that acts as a selective inhibitor of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in osteoarthritis. beilstein-journals.org In protein interaction studies, the oxetane ring has been incorporated into molecules designed to bind to specific protein pockets. For instance, an oxetane-containing compound was shown to occupy the active site of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and form several favorable hydrogen bonds, consistent with its high binding affinity. nih.gov

Natural Product Chemistry and Biosynthetic Insights

While the oxetane motif is relatively rare in natural products, its presence often correlates with significant biological activity. acs.orgresearchgate.net The study of these natural compounds provides valuable insights into the potential therapeutic applications of oxetane-containing molecules like this compound.

Oxetane-containing natural products are produced by a diverse range of organisms, including microorganisms, fungi, plants, and marine invertebrates. researchgate.netmdpi.com These compounds exhibit a wide array of biological activities, such as antibacterial, antifungal, and anticancer properties. mdpi.com

Perhaps the most renowned oxetane-containing natural product is paclitaxel (B517696) (Taxol®), a potent anticancer agent first isolated from the bark of the Pacific yew tree (Taxus brevifolia). acs.org The oxetane ring in paclitaxel is crucial for its biological activity, acting as a conformational lock to rigidify the structure and as a hydrogen bond acceptor. acs.orgillinois.edunih.gov Other notable examples of biologically active natural products featuring an oxetane ring include:

(±)-Merrilactone A : A neurotrophic agent. eurjchem.com

(±)-Oxetin : A compound exhibiting herbicidal and antifungal activity. eurjchem.com

L-Oxetanocin : A nucleoside analogue with antiviral properties. eurjchem.com

The biosynthesis of the oxetane ring in these natural products is an area of active research. nih.gov It is understood that these transformations are enzyme-mediated, often involving complex cyclization reactions. acs.orgresearchgate.netnih.gov For instance, in the biosynthesis of paclitaxel, the oxetane ring is thought to be formed through an enzyme-mediated rearrangement of an epoxy ester. acs.org Understanding these natural synthetic pathways can provide inspiration for developing novel biocatalytic methods for constructing oxetane-containing molecules. researchgate.net

Mechanistic Studies of Oxetane Formation in Biosynthesis

The biosynthesis of the oxetane ring in natural products is a complex enzymatic process that has been a subject of extensive research, particularly in the context of the potent anticancer drug Paclitaxel (Taxol). nih.gov For decades, the precise mechanism for the formation of Taxol's distinctive four-membered D-ring remained elusive. ku.dkacs.org Recent breakthroughs have unveiled that the formation is catalyzed by specialized cytochrome P450 enzymes. ku.dknih.gov

Research has identified a single, bifunctional cytochrome P450 enzyme, designated CYP725A4, as the catalyst for two consecutive epoxidation events that lead to the formation of the oxetane ring. nih.govku.dkacs.org This discovery challenged previous hypotheses which suggested that the ring formation occurred after the acetylation of taxadien-5α-ol. nih.gov Instead, current findings propose that the P450-mediated oxidation events happen before C5 acetylation. nih.govku.dk

Further mechanistic investigations have explored several potential pathways for the ring's construction. researchgate.netnih.govpleiades.online Isotope labeling experiments and density functional theory (DFT) calculations have been employed to probe the reaction sequence. nih.govnih.gov One proposed mechanism involves an intramolecular oxidation-acetoxyl rearrangement in a concerted process. nih.gov Studies have examined various possibilities, including acid-catalyzed epoxyester/oxetane-ester rearrangements and pathways involving unusual oxabicyclobutonium ion intermediates. researchgate.netpleiades.online The C5-O-acetyl group in the substrate has been identified as a crucial element for the oxetane ring formation mediated by the enzyme TmCYP1, a cytochrome P450 from Taxus×media. nih.gov

These detailed mechanistic studies provide a deeper understanding of how nature constructs this strained-ring system, offering a blueprint for the development of novel biocatalytic platforms for oxetane synthesis. nih.govresearchgate.net

Table 1: Key Enzymes in Oxetane Biosynthesis

| Enzyme Name | Enzyme Class | Substrate(s) | Product(s) | Key Function |

| CYP725A4 | Cytochrome P450 | Taxa-4(5)-11(12)-diene, Taxa-4(20)-11(12)-diene | Taxologenic oxetane | Catalyzes two successive epoxidation events to form the oxetane ring in Taxol biosynthesis. nih.govku.dkacs.org |

| TmCYP1 | Cytochrome P450 | 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene | 1β-dehydroxybaccatin IV (oxetane derivative) | Catalyzes the formation of the oxetane ring in tetracyclic taxoids via a proposed oxidation-acetoxyl rearrangement. nih.gov |

Identification of Novel Oxetane-Containing Biomolecules

While the oxetane motif is relatively rare in nature compared to other ring systems, a growing number of natural products containing this structure have been identified from diverse biological sources, including plants, microorganisms, and marine invertebrates. researchgate.netmdpi.com These compounds often exhibit significant biological activities, underscoring the importance of the oxetane ring for molecular function. researchgate.neteurjchem.com To date, more than 600 different oxetane-containing compounds have been found in nature. researchgate.net

Recent phytochemical investigations have led to the discovery of new oxetane-containing molecules. For example, a chemical analysis of the aerial parts of Paronychia arabica afforded two novel oxetane-containing lignans, named paronychiarabicine A and paronychiarabicine B. nih.govrsc.org The structures of these complex molecules were elucidated using a combination of high-resolution mass spectrometry (HRMS) and 1D/2D nuclear magnetic resonance (NMR) spectroscopy. nih.gov The discovery of such compounds expands the known chemical diversity of natural products and provides new molecular scaffolds for drug discovery. rsc.org

The identification of these biomolecules proves that natural enzymes have evolved pathways to construct the oxetane motif, presenting opportunities for enzyme discovery and biocatalysis. researchgate.net However, the specific enzymes responsible for many of these transformations, outside of the well-studied Taxol pathway, often remain uncharacterized. researchgate.net

Table 2: Novel Oxetane-Containing Lignans from Paronychia arabica

| Compound Name | Molecular Formula | Source Organism | Key Structural Feature |

| Paronychiarabicine A | C₃₀H₃₂O₉ | Paronychia arabica | Contains a bicyclo[4.2.0]octane core fused with an oxetane ring. nih.gov |

| Paronychiarabicine B | C₃₀H₃₂O₉ | Paronychia arabica | A stereoisomer of Paronychiarabicine A, also featuring the fused oxetane ring system. nih.gov |

Structure Activity Relationship Sar and Structural Influence Studies of 2 3 Aminooxetan 3 Yl Acetic Acid Derivatives

Impact of the Oxetane-3-yl Substituent on Biological Activity

The oxetane (B1205548) ring is an increasingly popular motif in medicinal chemistry, valued for its ability to confer desirable physicochemical properties. acs.orgacs.org As a four-membered heterocycle, it introduces a significant degree of three-dimensionality, moving away from the flat structures that can be prone to lower target selectivity and unfavorable pharmacokinetic profiles. nih.gov The presence of the oxygen atom within the strained ring system makes it a polar, low-molecular-weight feature that can serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities. acs.orgnih.govnih.gov

Incorporating an oxetane substituent can lead to marked improvements in a compound's profile. Key benefits observed in various drug discovery campaigns include:

Improved Metabolic Stability : The compact and stable structure of the oxetane can block metabolically vulnerable sites within a molecule. nih.govnih.gov

Modulation of Amine Basicity : The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the pKa of adjacent amino groups, which can be crucial for optimizing target engagement and reducing off-target effects, such as hERG inhibition. acs.orgnih.gov

Conformational Rigidity : The oxetane ring acts as a conformational lock, restricting the flexibility of the molecule. nih.gov This can lead to a more favorable orientation for binding to a biological target, thereby increasing potency. acs.org

In structure-activity relationship studies, replacing a more common group (like a gem-dimethyl or cyclobutyl group) with an oxetane has often resulted in superior compounds. For example, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an oxetane-containing derivative demonstrated improved potency and a better off-target profile compared to its cyclobutane (B1203170) analogue. nih.gov Similarly, in the optimization of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of an oxetane moiety led to a compound with superior potency and significantly improved permeability. nih.gov

| Compound/Analogue | Key Structural Difference | Observed Impact of Oxetane Introduction | Reference |

|---|---|---|---|

| IDO1 Inhibitor 30 | Oxetane vs. Cyclobutane (28) | Improved potency and off-target profile. nih.gov | nih.gov |

| RSV Inhibitor 60 | Oxetane vs. gem-dimethyl (59) | Remarkably improved anti-RSV effect and oral activity; decreased Vss due to reduced amine basicity. nih.gov | nih.gov |

| BTK Inhibitor 18 | Oxetane vs. acetyl-tetrahydropyridine (17) | Superior potency against wild-type and mutant BTK; substantially improved permeability. nih.gov | nih.gov |

| mTOR Inhibitor GDC-0349 | Oxetane vs. alkyl groups | Reduced amine pKaH (from 7.6 to 5.0), leading to significantly lower hERG inhibition. acs.org | acs.org |

Role of the Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid functional group is a cornerstone of many pharmacophores, primarily due to its ability to form strong ionic and hydrogen bond interactions with biological targets. nih.govnih.gov In the context of neuroactive compounds like GABA analogues, the carboxylate group is often essential for binding to the receptor. nih.govacs.org It typically interacts with positively charged residues, such as arginine, within the binding pocket. acs.orgnih.gov This electrostatic interaction is a powerful anchoring point that orients the ligand correctly for receptor activation or modulation. acs.org

Common strategies for replacing the carboxylic acid moiety include:

Ionizable Heterocycles : 5-Substituted 1H-tetrazoles are among the most widely used non-classical bioisosteres. They possess acidity comparable to carboxylic acids (pKa ≈ 4.5–4.9) and can engage in similar ionic interactions. drughunter.com

Acyl Sulfonamides : These groups can also mimic the geometry and hydrogen bonding capacity of a carboxylate, and their acidity can be tuned by substituents. nih.govdrughunter.com

Neutral Groups : In some cases, a charged interaction is not strictly necessary. Neutral groups that can act as strong hydrogen bond acceptors, or engage in other interactions like cation-π, can sometimes effectively replace a carboxylic acid. nih.govhyphadiscovery.com

For 2-(3-aminooxetan-3-yl)acetic acid derivatives, the carboxylic acid is crucial for establishing the zwitterionic character at physiological pH, which is often a prerequisite for interaction with amino acid transporters or receptors like the GABA receptor. nih.gov The interaction between the acidic moiety and the receptor is a common feature for many GABA ligands. nih.gov

| Bioisostere | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Tetrazole | Acidic (pKa ≈ 4.5-4.9), planar. drughunter.com | Mimics acidity, greater metabolic stability to certain pathways. hyphadiscovery.com | drughunter.com |

| Acyl Sulfonamide | Acidic, capable of multiple hydrogen bonds. drughunter.com | Can increase potency through additional interactions. drughunter.com | drughunter.com |

| Hydroxamic Acid | Moderately acidic (pKa ≈ 8-9), strong metal chelator. nih.gov | Can serve as a carboxylic acid mimic while also chelating metal ions in metalloenzymes. nih.gov | nih.gov |

| Isoxazolol | Ionizable group used to mimic carboxylate functionality. nih.gov | Can alter physicochemical properties and metabolic profile. nih.gov | nih.gov |

Significance of the Amino Group in Ligand-Target Interactions

The primary amino group in this compound is a critical determinant of its biological activity, particularly for targets that recognize amino acids or neurotransmitters. At physiological pH, this group is protonated, forming a positive charge that complements the negative charge of the carboxylate. This zwitterionic nature is fundamental for molecular recognition. nih.gov

The positively charged ammonium (B1175870) group is essential for:

Electrostatic Interactions : It frequently forms a salt bridge with negatively charged amino acid residues, such as aspartic acid or glutamic acid, in the binding site of a receptor or enzyme. researchgate.net

Cation-π Interactions : The ammonium group can engage in strong, non-covalent interactions with the electron-rich faces of aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. beilstein-journals.orgacs.org

Hydrogen Bonding : The protons on the ammonium group can act as hydrogen bond donors, forming a network of interactions that stabilize the ligand-protein complex. acs.org

Studies on GABA receptors have consistently shown that a basic moiety, such as an amine, is indispensable for affinity and potency. nih.gov For instance, replacing the ammonium group in GABA analogues with a non-basic hydroxyl group results in a complete loss of activity, underscoring the necessity of the positive charge for receptor activation. acs.orgnih.gov Docking studies often show the ammonium group positioned deep within a binding cleft, anchored by interactions with key aromatic and acidic residues. acs.orgnih.govnih.gov The precise positioning and interaction of this amino group are often what dictates the ligand's ability to activate, inhibit, or modulate its target. nih.gov

Stereochemical Influence on Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target. Since proteins are chiral, they often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may bind with significantly higher affinity or elicit a different biological response than its counterpart. semanticscholar.org

For this compound, the carbon atom to which the amino and acetic acid groups are attached is a chiral center. The absolute configuration (R or S) at this center can profoundly influence how the molecule fits into a binding site. One enantiomer might position the key interacting groups (the amine and the carboxylate) optimally for binding, while the other may introduce steric clashes or fail to achieve the necessary interactions, leading to lower potency or inactivity. researchgate.net

For example, in a study of NAAA inhibitors featuring a related oxetane core, the (S)-enantiomer of a β-lactone derivative was found to be a potent inhibitor, while the (R)-enantiomer was significantly less active. researchgate.net This highlights that the specific spatial arrangement of the substituents around the core structure is critical for effective interaction with the enzyme's active site. While the influence of stereochemistry on neuroactive steroids acting on GABA-A receptors can sometimes be minor for certain structural backbones, for most small molecule modulators, it is a critical factor for both potency and selectivity. conicet.gov.arnih.gov The existence of specific stereoisomers like (R)-2-Amino-2-(oxetan-3-YL)acetic acid in chemical databases further indicates the importance of stereochemistry in the study of this compound class. nih.gov

Diversification Strategies for SAR Exploration

To fully understand the structure-activity relationships of this compound, systematic modifications of its core structure are necessary. These diversification strategies allow medicinal chemists to probe the chemical space around the lead compound to optimize its biological activity and properties.

Modifications to the Acetic Acid Side Chain

The acetic acid side chain offers several points for modification to explore SAR. Altering this part of the molecule can influence how the crucial carboxylic acid group is presented to the target, and can also introduce new interactions or modulate physicochemical properties.

Homologation : The length of the alkyl chain connecting the carboxyl group to the oxetane ring can be extended or shortened. This changes the distance between the key anionic and cationic centers of the molecule, which can be critical for fitting into specific receptor binding sites. nih.gov

α-Substitution : Introducing substituents on the carbon atom adjacent to the carboxyl group can provide steric bulk, introduce new functional groups for interaction, or alter the acidity of the carboxylate. This has been a successful strategy in the SAR exploration of other acetic acid derivatives. rsc.org

Bioisosteric Replacement : As discussed in section 5.2, the carboxylic acid itself can be replaced with other acidic groups (e.g., tetrazole, phosphonic acid) to improve metabolic stability or permeability while retaining the key anionic interaction. nih.govacs.orgdrughunter.com

Esterification : Converting the carboxylic acid to an ester can create a prodrug. This strategy is often used to mask the polar carboxylate group to improve oral absorption, with the ester being hydrolyzed in vivo to release the active carboxylic acid. nih.gov

Modifications to the Amino Group and Oxetane Ring

The amino group and the oxetane ring are also key targets for chemical modification to fine-tune the molecule's properties.

N-Alkylation/N-Acylation : The primary amino group can be converted to a secondary or tertiary amine by adding alkyl groups, or to an amide via acylation. This alters the basicity, hydrogen bonding capacity, and steric profile of this part of the molecule. chemrxiv.org However, such modifications must be approached with care, as a primary amine is often essential for activity at certain targets. nih.gov

Amine Replacement : The amine can be replaced with other basic groups, such as a guanidino group, which was shown to maintain activity at GABA-ρ receptors. nih.gov

Oxetane Ring Substitution : Introducing substituents onto the oxetane ring itself can modulate its electronic properties and steric profile. For example, the synthesis of 3-fluorooxetane (B1316920) derivatives has been reported, which could alter the ring's polarity and interactions. acs.org The stability of the oxetane ring is also dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing high stability. acs.org A wide range of chemical reactions, including alkylations and reductions, can be performed on substituents attached to the oxetane core without opening the ring, providing a rich platform for diversification. chemrxiv.org

Advanced Analytical and Computational Approaches in Research on 2 3 Aminooxetan 3 Yl Acetic Acid

Spectroscopic Characterization (e.g., NMR, MS)

Spectroscopic methods are fundamental to the definitive identification and structural confirmation of 2-(3-Aminooxetan-3-yl)acetic acid and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the chemical environment of each atom within the molecule. For the related N-Boc protected intermediate, 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid, ¹H NMR spectra typically show characteristic signals for the oxetane (B1205548) ring protons between δ 4.2–4.8 ppm. The protons of the tert-butyl group of the Boc protector appear as a prominent singlet around δ 1.4 ppm. Specialized techniques, such as variable-temperature NMR, can be employed to analyze the conformational dynamics and ring-puckering of the oxetane moiety.

Mass Spectrometry (MS): Mass spectrometry is essential for verifying the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula (C₅H₉NO₃ for the parent compound). uni.luachemblock.com Electrospray Ionization (ESI) is a common technique used for these analyses (ESI-MS). Advanced MS techniques can also predict properties like the collision cross-section (CCS), which relates to the ion's shape in the gas phase. For the [M+H]⁺ adduct of this compound, the predicted CCS value is approximately 125.5 Ų. uni.lu

| Technique | Analyte | Observed/Predicted Feature | Typical Value/Observation | Reference |

|---|---|---|---|---|

| ¹H NMR | Boc-protected derivative | Oxetane ring protons | δ 4.2–4.8 ppm | |

| ¹H NMR | Boc-protected derivative | Boc group (tert-butyl) | ~δ 1.4 ppm | |

| IR Spectroscopy | Boc-protected derivative | Carbonyl stretches (C=O) | ~1700 cm⁻¹ | |

| HRMS (ESI+) | Parent Compound | Molecular Formula | C₅H₉NO₃ | uni.luachemblock.com |

| Predicted CCS (MS) | Parent Compound ([M+H]⁺) | Ion Shape Parameter | 125.5 Ų | uni.lu |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. For oxetane-containing compounds, this technique is particularly valuable for confirming the puckering of the four-membered ring. acs.org For example, X-ray studies on unsubstituted oxetane show C-O bond lengths of 1.46 Å and C-C bond lengths of 1.53 Å. acs.org

A significant challenge in the crystallographic analysis of derivatives of this compound is obtaining crystals of sufficient quality for diffraction. Researchers have noted that intermediates, such as those with a Boc protecting group, are often oils and resistant to crystallization. ethz.ch To overcome this, alternative derivatives, such as tosyl-protected compounds, may be synthesized specifically to facilitate the growth of single crystals suitable for X-ray analysis. ethz.ch The resulting crystal structure can then be used to validate data from other analytical methods, such as ambiguous signals in NMR spectra. The structure of related isomerized lactones has also been definitively confirmed using crystallographic analysis. acs.org

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound and its intermediates. A common setup involves a reverse-phase C18 column with UV detection. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as acetic or formic acid to improve peak shape and resolution. nih.govlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection specificity of mass spectrometry. LC-MS is invaluable for monitoring the progress of a chemical reaction, allowing for the identification of starting materials, intermediates, and products in a complex mixture. It is also the method of choice for quantitative analysis in various matrices. nih.gov The development of an LC-MS method involves optimizing the extraction procedure, chromatographic separation, and mass spectrometric detection parameters. mdpi.com For instance, a typical method for related amino acid conjugates uses a C18 column with a gradient elution of methanol in water containing 0.1% acetic acid. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Kinetex C18 (100A, 50 x 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | Deionized water + 0.1% acetic acid | nih.gov |

| Mobile Phase B | Methanol + 0.1% acetic acid | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization | Electrospray Ionization (ESI), positive/negative modes | nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the properties and reactivity of this compound at the atomic level, complementing experimental findings. These approaches can predict molecular structure, reaction energetics, and biological activity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate electronic structure and reaction pathways. mdpi.com For reactions involving the synthesis or modification of this compound, DFT calculations can elucidate detailed mechanisms, such as those for C-H amination or cycloaddition reactions. researchgate.netresearchgate.net By calculating the free energy profiles of potential pathways, researchers can identify the most likely reaction mechanism, including the structures of transition states and intermediates. researchgate.net For example, DFT calculations have been used to understand the stereochemical outcome of reactions by comparing the energies of different radical rebound transition states. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. In the context of derivatives of this compound, QSAR can be a valuable tool in drug discovery. For a series of related NAAA inhibitors featuring a reactive lactone ring (structurally related to the oxetane), 3D-QSAR studies were performed. researchgate.net These models helped to confirm the importance of the size and shape of specific side chains for inhibitory potency, guiding the design of more effective new compounds. researchgate.net By building a predictive model, QSAR can prioritize the synthesis of novel analogues with a higher probability of desired biological activity.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Access Underexplored Derivatives

The synthesis of 2-(3-aminooxetan-3-yl)acetic acid and its derivatives is an area of active development, aimed at improving efficiency and accessing a wider range of structurally diverse analogues. A key intermediate, ethyl 2-(3-aminooxetan-3-yl)acetate, can be synthesized from ethyl 2-(oxetan-3-ylidene)acetate via a reaction with ammonia (B1221849) in ethanol (B145695) at elevated temperatures. rsc.org This provides a foundational building block for further elaboration.

Researchers are exploring new methods to create derivatives that are otherwise difficult to access. For instance, one-pot methods are being developed to convert oxetane (B1205548) esters into more complex heterocyclic systems like 3-thiomethyltetrazines. researchgate.netnih.gov This approach, which can involve treating an oxetane ester with boron trifluoride diethyl etherate, opens a modular route to functionalized tetrazines, which are valuable in bioorthogonal chemistry. researchgate.netnih.gov

Further diversification strategies include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach various aryl or heterocyclic groups to the core scaffold. dntb.gov.ua The development of synthetic routes for complex derivatives, such as N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide, highlights the modularity of the core structure. This particular synthesis involves reacting 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid with a brominated ketone, followed by cyclization and further modifications. researchgate.net These advanced synthetic strategies are crucial for building libraries of novel compounds for biological screening and material science applications.

Table 1: Selected Synthetic Strategies for Oxetane Derivatives

| Synthetic Goal | Key Reagents/Method | Intermediate/Precursor | Significance | Reference |

|---|---|---|---|---|

| Ethyl 2-(3-aminooxetan-3-yl)acetate | Ammonia in ethanol, heat | Ethyl 2-(oxetan-3-ylidene)acetate | Core building block for derivatives. | rsc.org |

| Unsymmetrical Thiomethyltetrazines | One-pot reaction with BF3·OEt2 | (3-methyloxetan-3-yl)methyl carboxylic esters | Access to bioorthogonal chemistry tools. | researchgate.netnih.gov |

| Complex Imidazole (B134444) Derivatives | Multi-step synthesis involving esterification and cyclization | 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid | Creation of novel compounds for antibacterial screening. | researchgate.net |

| General Oxetane Scaffolds | Intramolecular cyclization of diols via oxyphosphonium salts | Aryl-alkyl diols | Provides a winning strategy for synthesizing the core oxetane ring. | mdpi.com |

Exploration of New Biological Targets and Mechanisms of Action

The incorporation of an oxetane ring, such as the one in this compound, is a recognized strategy in medicinal chemistry to improve physicochemical properties like aqueous solubility and metabolic stability, while also influencing the basicity of nearby functional groups. acs.org The rigid, polar nature of the oxetane makes it an attractive substitute for commonly used groups like gem-dimethyl or carbonyl moieties. mdpi.comacs.org

Future research will focus on exploring how these properties can be harnessed to target new biological pathways. One promising area is the development of kinase inhibitors, where the oxetane can act as a nonclassical isostere of a carbonyl group, forming crucial hydrogen bonds with the target protein. mdpi.com The ability to synthesize a wide array of derivatives allows for the systematic exploration of chemical space to identify potent and selective kinase inhibitors. mdpi.comresearchgate.net

Another emerging area of interest is the inhibition of enzymes like N-acylethanolamine acid amidase (NAAA), which is involved in inflammatory and pain signaling. researchgate.net Beta-lactone derivatives have shown promise as NAAA inhibitors, and the unique scaffold of this compound could serve as a novel starting point for a new class of inhibitors targeting this enzyme. researchgate.net Additionally, derivatives have been synthesized and screened for antibacterial activity, indicating potential for developing new antimicrobial agents. researchgate.net The exploration for novel biological targets is an active field, leveraging the oxetane scaffold to address diseases ranging from cancer to infections.

Table 2: Potential Biological Target Classes for Oxetane Derivatives

| Target Class | Rationale for Exploration | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | Oxetane acts as a polar carbonyl isostere, improving solubility and binding. | Oncology, Inflammatory Diseases | mdpi.com |

| N-Acylethanolamine Acid Amidase (NAAA) | Potential to design novel scaffolds for inhibiting FAE degradation. | Pain, Inflammation | researchgate.net |

| Bacterial Enzymes/Targets | Screening of derivatives has already shown antibacterial activity. | Infectious Diseases | researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Scaffold can be used to create rigid analogues of known ligands to explore structure-activity relationships. | Various, including CNS disorders | dntb.gov.ua |

Integration of Oxetane Scaffolds into Advanced Material Science

The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening polymerization, a property that is being increasingly exploited in material science. wikipedia.org This process, typically initiated by cationic species like Lewis acids, allows for the synthesis of polyoxetanes (POX), a class of heteroatomic thermoplastic polymers. wikipedia.org

Research is focused on creating both linear and hyperbranched polyoxetanes with tailored properties. mdpi.com For example, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane can produce hyperbranched polyethers with potential applications as adhesives, particularly for polar substrates. mdpi.com The final properties of the polymer can be tuned by the choice of monomer and polymerization conditions. Anionic ring-opening polymerization has also been explored for synthesizing polyoxetane and amphiphilic block copolymers with poly(ethylene oxide), which can form micelles in aqueous solutions. rsc.org

Furthermore, oxetane monomers are valuable in the field of photopolymerization. They exhibit low viscosity and can be cross-linked using UV or electron beam radiation to form robust polymer networks. radtech.org Their combination with other monomers, such as epoxides and acrylates, in hybrid photopolymerization systems allows for the creation of interpenetrating polymer networks (IPNs) with unique mechanical and thermal properties. rsc.org The development of solvent-free synthesis and purification methods for oxetane monomers also aligns with the principles of green chemistry, making them attractive for sustainable manufacturing. radtech.org

Table 3: Oxetane-Based Polymers and Their Applications

| Polymer Type | Monomer Example | Polymerization Method | Key Properties/Applications | Reference |

|---|---|---|---|---|

| Linear Polyoxetane (POX) | Oxetane | Cationic or Anionic Ring-Opening | Thermoplastic, basis for block copolymers. | wikipedia.orgrsc.org |

| Hyperbranched Polyoxetane | 3-ethyl-3-(hydroxymethyl)oxetane | Cationic Ring-Opening | Adhesive interactions with polar substrates. | mdpi.com |

| Cross-linked Polymer Network | 3,3'-(oxybis(methylene))bis(3-ethyloxetane) (DOX) | Photoinitiated Cationic Polymerization | Used in photo-curing for coatings and materials with low volume shrinkage. | radtech.org |

| Interpenetrating Polymer Network (IPN) | Oxetane-acrylate mixtures | Hybrid Free-Radical/Cationic Photopolymerization | Materials with tunable glass transition temperatures (Tg). | rsc.org |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology is a fertile ground for innovation, where synthetic molecules are designed as precision tools to probe and manipulate complex biological systems. pressbooks.pub The this compound scaffold is well-suited for this interdisciplinary space, particularly in the field of bioorthogonal chemistry. researchgate.net Bioorthogonal reactions occur between two molecules within a living system without interfering with native biological processes. google.com

A compelling example is the use of oxetane esters as precursors for synthesizing functionalized tetrazines. nih.gov Tetrazines are key players in bioorthogonal "click" chemistry, valued for their rapid reaction kinetics. nih.govresearchgate.net The ability to generate these molecules from a stable, readily available oxetane starting material streamlines the process of attaching tetrazine probes to complex biomolecules for applications in imaging, cargo delivery, and diagnostics. nih.govgoogle.com

This synergy represents a powerful paradigm: organic chemistry provides the tools (the synthetic routes to functionalized oxetanes and their derivatives), while chemical biology directs their application (using these molecules to label proteins, track cellular processes, or develop new diagnostic tools). pressbooks.pubircbc.ac.cn Future research will likely see the development of more sophisticated oxetane-based probes and linkers, further blurring the lines between traditional scientific disciplines and enabling new discoveries in our understanding of life at the molecular level. ethz.ch

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(3-Aminooxetan-3-yl)acetic acid and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step routes optimized for yield and purity. For example, the hydrochloride salt form is synthesized to enhance aqueous solubility, critical for biological assays. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to stabilize the oxetan-3-yl ring, which is prone to strain-induced degradation. Purification often employs recrystallization or chromatography, with monitoring via HPLC or TLC . Structural confirmation requires cross-validation using , , and mass spectrometry .

| Parameter | Example Conditions | Purpose |

|---|---|---|

| Solvent | Ethanol/water mixture | Solubility optimization |

| Temperature | 0–5°C (for ring stabilization) | Minimize decomposition |

| Catalysts | Pd/C for hydrogenation steps | Facilitate amine group formation |

Q. Which spectroscopic and computational methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : identifies protons on the oxetan-3-yl ring (δ 3.5–4.5 ppm) and the acetic acid moiety (δ 2.5–3.0 ppm). confirms the quaternary carbon in the oxetane ring (δ 75–85 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO for the free acid).